



# Application Notes and Protocols: Influenza Matrix Protein (61-72) as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Influenza Matrix Protein (61-72) |           |
| Cat. No.:            | B13923647                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Influenza A Matrix Protein 1 (M1) is a structural protein crucial for the virus's life cycle.[1][2] A specific peptide fragment of this protein, corresponding to amino acids 61-72 with the sequence GILGFVFTL, is a well-characterized and immunodominant epitope.[3][4] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A02:01 to CD8+ cytotoxic T lymphocytes (CTLs).[3][5] Due to its high degree of conservation among Influenza A strains and its ability to elicit robust T-cell responses in a significant portion of the human population (HLA-A02:01 positive individuals), the GILGFVFTL peptide is widely used as a positive control in various immunological assays.[3][6]

These application notes provide detailed protocols for using the **Influenza Matrix Protein (61-72)** peptide as a positive control in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays. The inclusion of this positive control is critical for validating assay performance, ensuring the functionality of immune cells, and confirming the integrity of experimental reagents.

# **Data Presentation: Expected T-Cell Responses**

The magnitude of the T-cell response to the Influenza M1 (61-72) peptide can vary between individuals based on their previous exposure to Influenza A and overall immune status. The



following tables summarize the expected range of responses in healthy HLA-A\*02:01 positive donors.

Table 1: Expected IFN-y ELISpot Responses to Influenza M1 (61-72) Peptide

| Parameter                                 | Expected Range   | Notes                                                                                                                                                   |
|-------------------------------------------|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Spot Forming Units (SFU) per<br>106 PBMCs | 50 - 500 SFU/106 | Baseline responses in healthy donors can vary. Post-vaccination or recent infection can lead to significantly higher responses.[4][7]                   |
| Stimulation Index (SI)                    | > 2              | Calculated as (mean spots in peptide wells) / (mean spots in negative control wells). An SI greater than 2 is generally considered a positive response. |

Table 2: Expected IFN-y Intracellular Cytokine Staining (ICS) Responses to Influenza M1 (61-72) Peptide

| Parameter                                          | Expected Range | Notes                                                                                                                           |
|----------------------------------------------------|----------------|---------------------------------------------------------------------------------------------------------------------------------|
| % of IFN-y+ cells within CD8+<br>T-cell population | 0.1% - 2.0%    | This represents the frequency of antigen-specific CD8+ T cells. Higher frequencies can be observed after in vitro expansion.[8] |
| Fold increase over negative control                | > 2-fold       | The percentage of positive cells should be at least twice that of the unstimulated control.                                     |

# **Signaling Pathway and Experimental Workflow**



The following diagrams illustrate the underlying biological pathway for T-cell activation by the Influenza M1 (61-72) peptide and the general experimental workflows for the described assays.



#### Click to download full resolution via product page

Caption: MHC Class I presentation of exogenous Influenza M1 (61-72) peptide to a CD8+ T cell.







Click to download full resolution via product page

Caption: General experimental workflows for ELISpot and Intracellular Cytokine Staining assays.

## **Experimental Protocols**



## **Reagent Preparation**

- Influenza M1 (61-72) Peptide Stock Solution:
  - Reconstitute the lyophilized peptide in sterile DMSO to a concentration of 1-10 mg/mL.
  - Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Working Solution:
  - On the day of the experiment, thaw an aliquot of the stock solution.
  - Dilute the stock solution in complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to the final desired concentration (typically 1-10 μg/mL).

## Protocol 1: IFN-y ELISpot Assay

This protocol is adapted from standard ELISpot procedures.[9][10][11][12]

#### Materials:

- PVDF-membrane 96-well ELISpot plates
- Human IFN-y ELISpot antibody pair (capture and detection antibodies)
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate, respectively
- Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A\*02:01 positive donors
- Complete cell culture medium
- Wash buffer (PBS + 0.05% Tween-20)
- Blocking solution (e.g., complete medium or PBS + 1% BSA)
- Negative control (medium with DMSO at the same concentration as the peptide solution)



(Optional) Mitogen positive control (e.g., Phytohemagglutinin (PHA))

#### Procedure:

- Plate Coating:
  - $\circ$  Pre-wet the ELISpot plate wells with 15  $\mu$ L of 35-70% ethanol for 30 seconds.
  - Wash the wells 3 times with 200 μL of sterile PBS.
  - Add 100 µL of the capture antibody diluted in PBS to each well.
  - Incubate overnight at 4°C.
- · Cell Plating and Stimulation:
  - $\circ$  The next day, wash the plate 3 times with 200  $\mu$ L of sterile PBS.
  - Block the plate with 200 μL of blocking solution per well for at least 2 hours at 37°C.
  - Prepare a cell suspension of PBMCs in complete medium. A typical cell density is 2-4 x 105 cells per well.
  - Wash the plate 3 times with sterile PBS.
  - Add 100 μL of the cell suspension to each well.
  - Add 100 μL of the Influenza M1 (61-72) peptide working solution (final concentration 1-10 μg/mL) to the appropriate wells.
  - Add 100 μL of the negative control solution to control wells.
  - $\circ~$  (Optional) Add 100  $\mu L$  of the mitogen positive control to separate wells.
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Detection and Development:



- Wash the plate 6 times with wash buffer.
- Add 100 μL of the biotinylated detection antibody diluted in PBS + 0.5% BSA to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate 6 times with wash buffer.
- Add 100 μL of Streptavidin-AP or -HRP diluted in PBS + 0.5% BSA to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate 6 times with wash buffer, followed by 3 final washes with PBS.
- Add 100 μL of the substrate solution to each well and monitor spot development.
- Stop the reaction by washing thoroughly with distilled water.
- Allow the plate to dry completely before analysis.
- Analysis:
  - Count the spots in each well using an automated ELISpot reader.
  - Calculate the number of Spot Forming Units (SFU) per million PBMCs.

## Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is a general guideline for ICS and may require optimization.[7][13][14][15][16]

#### Materials:

- PBMCs from HLA-A\*02:01 positive donors
- Complete cell culture medium
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)



- Fluorochrome-conjugated antibody against IFN-y
- Fixation/Permeabilization buffer
- FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
- Negative control (medium with DMSO)
- (Optional) Mitogen positive control (e.g., PMA/Ionomycin)

#### Procedure:

- Cell Stimulation:
  - Resuspend PBMCs in complete medium at a concentration of 1-2 x 106 cells/mL.
  - Add 1 mL of the cell suspension to each tube or well of a 24-well plate.
  - Add the Influenza M1 (61-72) peptide working solution (final concentration 1-10 μg/mL).
  - Add the negative control solution to a separate tube/well.
  - (Optional) Add the mitogen positive control to another tube/well.
  - Incubate for 1-2 hours at 37°C.
  - $\circ$  Add a protein transport inhibitor (e.g., Brefeldin A at 10  $\mu$ g/mL) to all tubes/wells.
  - Incubate for an additional 4-6 hours at 37°C.
- Surface Staining:
  - Harvest the cells and wash with FACS buffer.
  - $\circ$  Resuspend the cells in 100  $\mu$ L of FACS buffer containing the surface staining antibodies (e.g., anti-CD3, anti-CD8).
  - Incubate for 20-30 minutes at 4°C in the dark.



- Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend the cell pellet in 250 μL of fixation/permeabilization buffer.
  - Incubate for 20 minutes at room temperature in the dark.
  - Wash the cells twice with 1x permeabilization buffer.
- Intracellular Staining:
  - Resuspend the cell pellet in 100 μL of 1x permeabilization buffer containing the anti-IFN-y antibody.
  - Incubate for 30 minutes at room temperature in the dark.
  - Wash the cells twice with 1x permeabilization buffer.
- Acquisition and Analysis:
  - Resuspend the cells in 300-500 μL of FACS buffer.
  - Acquire the samples on a flow cytometer.
  - Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-y.

## **Troubleshooting**

- No or low response to the positive control:
  - Cell Viability: Ensure PBMCs are viable and have been handled properly. If using cryopreserved cells, allow them to rest overnight before stimulation.
  - Peptide Integrity: Verify the correct storage and handling of the peptide. Avoid multiple freeze-thaw cycles.
  - HLA-A02:01 Status: Confirm that the donor is HLA-A02:01 positive.



- Reagent Performance: Check the expiration dates and proper storage of antibodies, enzymes, and substrates.
- · High background in ELISpot:
  - Insufficient Washing: Ensure thorough washing between steps.
  - Inadequate Blocking: Optimize the blocking step.
  - Contamination: Use sterile technique throughout the procedure.
- High background in ICS:
  - Insufficient Washing: Ensure adequate washing after antibody incubations.
  - Antibody Titration: Titrate antibodies to determine the optimal concentration.
  - Fc Receptor Blocking: Consider adding an Fc block step before surface staining.

By following these detailed application notes and protocols, researchers can effectively utilize the **Influenza Matrix Protein (61-72)** peptide as a reliable positive control to ensure the accuracy and validity of their T-cell-based immunological assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mblbio.com [mblbio.com]
- 2. Increase in Gamma Interferon-Secreting CD8+, as Well as CD4+, T Cells in Lungs following Aerosol Infection with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]
- 7. mdpi.com [mdpi.com]
- 8. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope
   Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Interferon-y secretion of peripheral blood CD8+ T lymphocytes in patients with bronchial asthma: In vitro stimulus determines cytokine production PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Influenza Matrix Protein (61-72) as a Positive Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13923647#how-to-use-influenza-matrix-protein-61-72-as-a-positive-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com